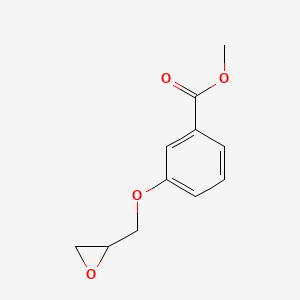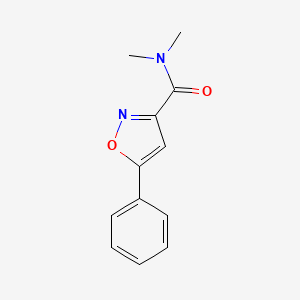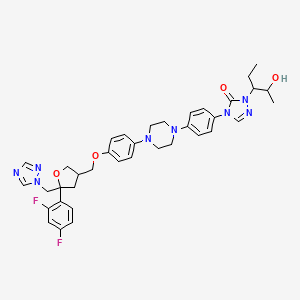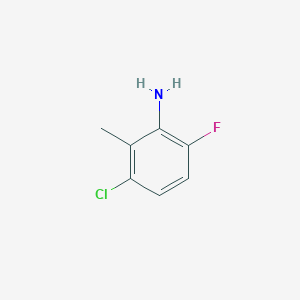![molecular formula C42H38 B15093193 2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene](/img/structure/B15093193.png)
2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two naphthalenyl groups substituted with tert-butyl groups at the 6th position, attached to an anthracene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of anthracene with tert-butyl naphthalene under acidic conditions. This reaction requires a strong Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), under controlled temperature and pressure.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted anthracene derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Mécanisme D'action
The mechanism by which 2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s large, planar structure allows it to intercalate into DNA, potentially disrupting cellular processes. Additionally, its ability to generate reactive oxygen species (ROS) upon photoactivation makes it useful in photodynamic therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Bis(1,1-dimethylethyl)naphthalene
- 2,6-Di-tert-butylphenol
- 2,6-Bis(tert-butyl)phenol
Uniqueness
Compared to similar compounds, 2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene stands out due to its larger, more complex structure, which imparts unique photophysical properties and a broader range of applications in scientific research and industry .
Propriétés
Formule moléculaire |
C42H38 |
|---|---|
Poids moléculaire |
542.7 g/mol |
Nom IUPAC |
2,6-bis(6-tert-butylnaphthalen-2-yl)anthracene |
InChI |
InChI=1S/C42H38/c1-41(2,3)39-17-15-31-19-27(9-13-35(31)25-39)29-7-11-33-24-38-22-30(8-12-34(38)23-37(33)21-29)28-10-14-36-26-40(42(4,5)6)18-16-32(36)20-28/h7-26H,1-6H3 |
Clé InChI |
HFVQCHUNBRJNGG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)C3=CC4=CC5=C(C=C(C=C5)C6=CC7=C(C=C6)C=C(C=C7)C(C)(C)C)C=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,2,2-Trifluoro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B15093115.png)




![6-Methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B15093152.png)






![7-[(2-Amino-2-cyclohexa-1,4-dien-1-ylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate](/img/structure/B15093206.png)
![N-[(2R,4R,5S)-5-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-oxo-6-phenyl-2-(phenylmethyl)hexyl]-L-leucyl-L-phenylalaninamide](/img/structure/B15093209.png)
